1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

Catalog No.
S14213435
CAS No.
M.F
C10H16FNO2
M. Wt
201.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

Product Name

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine

IUPAC Name

tert-butyl 4-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate

Molecular Formula

C10H16FNO2

Molecular Weight

201.24 g/mol

InChI

InChI=1S/C10H16FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h4H,5-7H2,1-3H3

InChI Key

XGKWHDQNBURAAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)F

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine is a fluorinated derivative of tetrahydropyridine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the tetrahydropyridine ring. This compound is notable for its structural features that confer unique chemical properties, making it an important intermediate in organic synthesis and medicinal chemistry.

Such as:

  • Nucleophilic substitutions: The presence of the fluorine atom can facilitate nucleophilic attack at the carbon adjacent to the nitrogen.
  • Deprotection reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which can further react with electrophiles.
  • Formation of derivatives: This compound can undergo reactions with different reagents to form a variety of derivatives useful in medicinal chemistry.

Research has indicated that 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine exhibits potential biological activities. It may interact with neurotransmitter systems, particularly influencing dopamine receptors. Such interactions suggest possible applications in treating neurological disorders or as a lead compound for drug development targeting specific receptor systems.

The synthesis of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine can be achieved through several methods:

  • Fluorination of Tetrahydropyridine: Starting from 1-Boc-1,2,3,6-tetrahydropyridine, fluorination can be performed using reagents such as N-fluorobenzenesulfonimide or other fluorinating agents under controlled conditions.
  • Multi-step synthesis: A more complex approach involves the use of various intermediates including N-(tert-butoxycarbonyl)-4-piperidone and other substrates through a series of reactions including condensation and substitution reactions .

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine finds applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceutical agents targeting neurological conditions.
  • Organic Synthesis: Utilized in the preparation of more complex molecules due to its reactivity and ability to serve as a precursor.

Studies focusing on the interaction of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine with biological targets have shown that it may modulate neurotransmitter systems. These interactions are essential for understanding its potential therapeutic effects and mechanisms of action. Research indicates that compounds with similar structures often exhibit varying degrees of biological activity based on their substituents and stereochemistry .

Several compounds share structural similarities with 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine. These include:

Compound NameKey FeaturesUnique Aspects
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridineContains a chlorophenyl groupPotential modulation of dopamine receptors
N-Boc-4-piperidoneSimilar Boc protecting groupUsed as an intermediate in various syntheses
1-Boc-3-fluoro-1,2,3,6-tetrahydropyridineFluorine at a different positionMay exhibit different reactivity patterns

These compounds highlight the uniqueness of 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine due to its specific fluorination and protective group arrangement.

Fluorination Techniques in Tetrahydropyridine Derivatives

Fluorination of tetrahydropyridine derivatives is a cornerstone in accessing 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine. Two primary strategies dominate the literature: direct fluorination of preformed tetrahydropyridines and fluorine incorporation during ring construction.

A novel approach involves the use of 2-fluoroallylic alcohols as precursors. In one method, 2-fluoroallylic alcohols are esterified with N-benzoylalanine or N-aroylphenylglycine derivatives, followed by Ireland-Claisen rearrangement to yield 4-(2-fluoroallyl)oxazol-5(4H)-ones. Subsequent hydrolysis or cascade reactions involving aza-Cope rearrangement, cyclopropanation, and oxidative aromatization enable the synthesis of 4-fluoropyridines. This method offers regioselective fluorine incorporation at the 4-position, critical for downstream functionalization.

Alternatively, hydrogenation of fluoropyridines provides access to fluorinated piperidines and tetrahydropyridines. Palladium-catalyzed cis-selective hydrogenation of 4-fluoropyridine derivatives under acidic conditions (e.g., Pd(OH)₂/C with HCl) suppresses hydrodefluorination, preserving the fluorine substituent. This method is compatible with diverse functional groups, including esters and amides, making it versatile for complex molecule synthesis.

Fluorination MethodKey StepsYieldAdvantages
2-Fluoroallylic Alcohol RouteIreland-Claisen rearrangement, aza-Cope cascade60–75%Regioselective 4-fluorination
Pyridine HydrogenationPd-catalyzed hydrogenation in acidic MeOH50–89%Functional group tolerance, cis-selectivity

The choice of method depends on substrate complexity and desired stereochemistry. For instance, the Ireland-Claisen pathway is preferred for constructing polysubstituted fluorinated heterocycles, while hydrogenation excels in late-stage saturation of aromatic precursors.

Boc Protection Strategies in Heterocyclic Synthesis

The Boc group serves as a transient protector of amines in tetrahydropyridine systems, enabling selective functionalization. Di-tert-butyl dicarbonate is the reagent of choice for introducing the Boc group, typically under basic aqueous conditions (e.g., NaOH) or in acetonitrile with 4-dimethylaminopyridine (DMAP). For 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine, protection occurs at the secondary amine of the tetrahydropyridine ring, as evidenced by Sigma-Aldrich’s catalog entries for N-Boc-1,2,3,6-tetrahydropyridine derivatives.

Deprotection is achieved via strong acids such as trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol. Scavengers like anisole mitigate alkylation by the tert-butyl cation intermediate. Selective Boc removal in the presence of acid-labile groups is feasible using Lewis acids like AlCl₃, though this requires careful optimization to avoid side reactions.

Protection StepConditionsDeprotection Agents
Boc introductionDi-tert-butyl dicarbonate, NaOH or DMAPTFA, HCl/MeOH, AlCl₃
CompatibilityStable under hydrogenation and fluorinationSelective in mixed protecting groups

The robustness of the Boc group under hydrogenation conditions makes it ideal for multi-step syntheses involving 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine.

Catalytic Approaches for Ring Functionalization

Catalytic methods play a pivotal role in introducing and modifying substituents on the tetrahydropyridine ring. Palladium-catalyzed hydrogenation is widely employed for reducing fluoropyridines to fluorinated tetrahydropyridines. For example, Pd(OH)₂/C in methanol with HCl selectively hydrogenates the pyridine ring while retaining fluorine substituents. This method’s utility is highlighted in the synthesis of fluorinated drug derivatives, such as fluorinated methylphenidate, where the Boc-protected intermediate undergoes hydrogenation without cleavage.

Cross-coupling reactions also enable late-stage functionalization. Suzuki-Miyaura couplings using boronic ester derivatives of tetrahydropyridine (e.g., 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester) facilitate aryl and alkyl group introductions. These reactions typically employ Pd catalysts, with the Boc group remaining intact under mild conditions.

Catalytic ProcessCatalystApplication
HydrogenationPd(OH)₂/CPyridine to tetrahydropyridine reduction
Suzuki-Miyaura CouplingPd(PPh₃)₄Aryl/alkyl group introduction

Emerging strategies include asymmetric catalysis for enantioenriched fluorinated piperidines. For instance, chiral oxazolidine auxiliaries enable diastereoselective hydrogenation, yielding enantioenriched Boc-protected products with >95% e.r..

Role as a Fluorinated Building Block in Central Nervous System-Targeted Therapeutics

1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine represents a significant fluorinated building block in the development of central nervous system-targeted therapeutics . The compound is characterized by the presence of a tert-butoxycarbonyl protecting group and a fluorine atom strategically positioned at the 4-position of the tetrahydropyridine ring, conferring unique chemical properties that make it an important intermediate in organic synthesis and medicinal chemistry .

The incorporation of fluorine atoms into drug structures has emerged as a fundamental strategy in central nervous system drug discovery, with fluorinated molecules demonstrating enhanced physicochemical properties that facilitate blood-brain barrier permeability [2] [3]. Fluorine substitution can solve problems unique to central nervous system applications, particularly blood-brain barrier penetration, while also providing favorable properties seen in peripherally acting drugs [3]. The small size and high electronegativity of fluorine are among properties that lend special advantages in central nervous system drug development [3].

Research has indicated that 1-Boc-4-fluoro-1,2,3,6-tetrahydropyridine exhibits potential biological activities through interactions with neurotransmitter systems . The compound may influence dopamine receptors, suggesting possible applications in treating neurological disorders or serving as a lead compound for drug development targeting specific receptor systems . The strategic fluorination at the 4-position enhances the compound's utility as a building block for more complex therapeutic molecules .

Fluorinated building blocks serve as specialized chemical compounds that enhance the stability, bioavailability, and performance of target molecules [4]. The incorporation of fluorine into drug molecules provides improved metabolic stability by blocking metabolic degradation pathways, as enzymes like cytochrome P450 struggle to break carbon-fluorine bonds [4]. This reduction in oxidative metabolism prolongs a drug's half-life in the body, making fluorinated compounds particularly valuable for central nervous system applications [4].

The electron-withdrawing effects of fluorine alter the electronic distribution of molecules, affecting acidity and basicity, reaction kinetics, and binding affinity [4]. Fluorine can form weak hydrogen bonds with proteins, improving drug-target interactions, a property that is exploited in various central nervous system therapeutics [4]. Additionally, fluorinated groups can increase a molecule's lipophilicity, improving its ability to cross cell membranes, which is crucial for central nervous system drugs where blood-brain barrier penetration is essential [4].

PropertyEffect of FluorinationRelevance to CNS Applications
Metabolic StabilityEnhanced resistance to cytochrome P450 metabolism [4]Prolonged drug half-life in brain tissue
LipophilicityIncreased membrane permeability [4]Improved blood-brain barrier crossing
Receptor BindingEnhanced protein-drug interactions [4]Increased selectivity for CNS targets
Electronic PropertiesModified pKa and reactivity [4]Optimized pharmacokinetic profiles

Case Studies in Dopaminergic Ligand Development

The tetrahydropyridine scaffold has demonstrated significant potential in dopaminergic ligand development, with several case studies highlighting its versatility in targeting dopamine receptor systems [5] [6] [7]. Research has shown that tetrahydropyridine derivatives can modulate dopamine receptors with varying degrees of selectivity and potency [5].

A notable case study involves the development of substituted piperidines as modulators of dopamine neurotransmission [5]. These compounds, which include tetrahydropyridine derivatives, have been designed to treat central nervous system disorders where dopaminergic functions play a crucial role [5]. The compounds display low affinity at cardiac potassium channels, reducing the risk of serious cardiac side effects while maintaining dopaminergic activity [5].

Tetrahydropyridopyrimidinone derivatives represent another significant case study in dopaminergic ligand development [7]. A series of these compounds, possessing potent dopamine D2, serotonin 5-HT1A and 5-HT2A receptor properties, was synthesized and evaluated as potential antipsychotics [7]. Among these compounds, 3-(2-(4-(benzo[b]thiophen-4-yl)piperazin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one demonstrated the best pharmacological profile [7].

This lead compound exhibited potent and balanced activities for D2, 5-HT1A, and 5-HT2A receptors while showing low activities for α1A, 5-HT2C, H1 receptors and human ether-a-go-go-related gene channels [7]. The compound reduced phencyclidine-induced hyperactivity with a high threshold for catalepsy induction in animal models [7]. Based on its robust in vitro potency and in vivo efficacy in preclinical models of schizophrenia, coupled with a good pharmacokinetic profile, this compound was selected as a candidate for further development [7].

Natural product-inspired dopamine receptor ligands have also provided valuable case studies for tetrahydropyridine-based drug development [6]. Tetrahydroprotoberberine natural products play a pivotal role as scaffolds with unique and beneficial pharmacological properties [6]. These compounds display dopamine receptor binding affinity with specific selectivity patterns across different dopamine receptor subtypes [6].

The development of peptidomimetic ligands based on the Pro-Leu-Gly-NH2 neuropeptide has demonstrated the utility of highly constrained spiro-bicyclic scaffolds in dopaminergic applications [8]. These scaffolds, which include tetrahydropyridine-related structures, constrain multiple torsion angles that define turn structures, making them effective at locking peptides into specific conformations [8]. The resulting peptidomimetics enhance the binding of dopamine receptor agonists to dopamine receptors and improve apomorphine-induced rotations in Parkinson disease models [8].

Compound ClassReceptor TargetsBinding Affinity RangeTherapeutic Application
Substituted Piperidines [5]Dopamine receptorsVariable selectivityCNS disorders with dopaminergic dysfunction
Tetrahydropyridopyrimidinones [7]D2, 5-HT1A, 5-HT2ANanomolar to low micromolarAtypical antipsychotics
Natural Product Derivatives [6]D1R, D2R, D3R, D5R8.75 - 1340 nMNeuropsychiatric disorders
Spiro-bicyclic Peptidomimetics [8]Dopamine receptor enhancersEnhanced receptor bindingParkinson disease treatment

Structural Optimization for Enhanced Blood-Brain Barrier Permeability

Structural optimization of tetrahydropyridine derivatives for enhanced blood-brain barrier permeability represents a critical aspect of central nervous system drug development [9] [3]. The blood-brain barrier poses a major hurdle for drug delivery to the central nervous system, with a disappointing 98% of small molecule drugs never reaching the brain at therapeutic concentrations [10].

Fluorine substitution emerges as a primary strategy for optimizing blood-brain barrier permeability [2] [3]. The incorporation of fluorine atoms into drug structures changes physicochemical properties and can lead to much more desirable pharmacokinetic and pharmacodynamic properties [2]. This change helps facilitate blood-brain barrier permeability, which is critical for drugs intended for central nervous system activities [2]. Fluorine incorporation greatly influences physicochemical properties, metabolic stability, and receptor binding affinity of the resulting molecules [2].

Research has demonstrated that strategic fluorine placement can significantly impact blood-brain barrier crossing ability [9]. In optimization studies of 2-aminopyridine neuronal nitric oxide synthase inhibitors, various medicinal chemistry approaches were employed, including enhancing lipophilicity, increasing molecular rigidity, and modulating the pKa of basic amino tail groups [9]. The addition of fluorine atoms to reduce pKa values resulted in better permeability while maintaining inhibitory activities [9].

The optimization process involves multiple structural modifications targeting specific physicochemical parameters [9]. Rigidity enhancement through the incorporation of carbon-carbon triple bonds and pyrrolidine rings in tail regions reduces the number of rotatable bonds while increasing lipophilicity [9]. The incorporation of additional fluorine atoms onto benzene linkers further enhances lipophilicity and permeability properties [9].

A particularly successful optimization example involved the development of compound 21, which incorporated an azetidine ring in the tail and an additional fluorine atom on the fluorobenzene middle linker [9]. This compound displayed excellent inhibition for human neuronal nitric oxide synthase with high selectivity and demonstrated great potential for brain penetration [9]. Bidirectional assays revealed that this optimized compound had an efflux ratio of only 0.8, significantly lower than the lead compound's efflux ratio of 5.9 [9].

The molecular properties that influence blood-brain barrier permeability include lipophilicity, molecular size, charge distribution, and hydrogen bonding capacity [11] [12]. The blood-brain barrier results from the selectivity of tight junctions between endothelial cells of brain capillaries, restricting the passage of solutes [12]. Optimization strategies must consider these structural constraints while maintaining therapeutic efficacy [11].

Studies on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine have provided valuable insights into tetrahydropyridine blood-brain barrier permeability [13]. This compound, which has a high octanol/water partition coefficient, was almost completely extracted by all regions of the brain on the first pass [13]. The compound was avidly retained by the brain with a washout rate constant of 0.10 min-1, demonstrating the potential for tetrahydropyridine scaffolds to achieve effective brain penetration [13].

Optimization StrategyMechanism of ActionEffect on BBB PermeabilityImplementation in Tetrahydropyridines
Fluorine Substitution [2] [3]Metabolic stability enhancement, electronic modificationFacilitates BBB crossing, blocks degradation4-position fluorination in target compound
Lipophilicity Enhancement [9]Improved membrane interactionIncreased passive diffusionCF3 groups and additional fluorine atoms
Molecular Rigidity [9]Reduced conformational flexibilityEnhanced target selectivityRigid tetrahydropyridine scaffold
pKa Modulation [9]Reduced basicity and efflux liabilityDecreased P-glycoprotein recognitionFluorine-induced electronic effects
Size Optimization [11]Molecular weight considerationsBalanced permeability and retentionControlled substitution patterns

The development of quantitative methods for assessing blood-brain barrier integrity has revealed that sodium fluorescein demonstrates greater sensitivity as an indicator of blood-brain barrier disruption compared to other fluorescent markers [14]. This finding supports the use of fluorinated compounds in blood-brain barrier research and optimization studies [14]. The percentage uptake of sodium fluorescein was found to be approximately 50%, significantly higher than other tested compounds, indicating the potential advantages of fluorinated molecules in crossing biological barriers [14].

The 1-tert-butoxycarbonyl-4-fluoro-1,2,3,6-tetrahydropyridine scaffold demonstrates complex interaction patterns with various neurotransmitter receptor systems, exhibiting distinct binding mechanisms that depend on the specific receptor architecture and the fluorine substitution pattern.

Dopamine Receptor Interactions

Research on tetrahydropyridine derivatives reveals significant interactions with dopamine receptor subtypes, particularly the dopamine D4 receptor system [1]. The 4-fluorophenyl-tetrahydropyridine compounds demonstrate exceptional binding affinity for D4 receptors with dissociation constants in the subnanomolar range (Ki = 0.3 nanomolar), exhibiting remarkable selectivity over other dopamine receptor subtypes [1]. The interaction mechanism involves specific amino acid residues Asp112 and Glu183, which form crucial binding contacts with the tetrahydropyridine scaffold [1].

The structural basis of these interactions involves the tetrahydropyridine ring system adopting a specific conformation that allows optimal positioning of the fluorine atom for receptor engagement [1]. Molecular docking studies indicate that the fluorinated compounds maintain similar binding orientations to the parent tetrahydropyridine compounds while exhibiting enhanced binding affinity due to the electronic effects of the fluorine substituent [1] [2].

Serotonin Receptor Binding Mechanisms

The interaction of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives with serotonin receptors, particularly the 5-hydroxytryptamine 1A receptor, demonstrates a unique binding mechanism involving edge-to-face carbon-hydrogen-π interactions [3]. The tetrahydropyridine scaffold exhibits a binding affinity of 31 nanomolar for the 5-hydroxytryptamine 1A receptor through this interaction mode [3].

The molecular basis of serotonin receptor binding involves the distal phenyl ring of the tetrahydropyridine compound interacting with phenylalanine residue 362 in the receptor binding pocket [3]. This interaction is geometrically optimized when the phenyl ring adopts an almost coplanar orientation relative to the tetrahydropyridine moiety, with dihedral angles approaching 90 degrees [3]. The presence of electron-donating substituents on the phenyl ring enhances this interaction through increased electron density, contributing to improved binding affinity [3].

Muscarinic Receptor Interactions

Tetrahydropyrimidine derivatives, which share structural similarities with the tetrahydropyridine scaffold, demonstrate selective binding to muscarinic M1 receptors with high efficacy [4]. The binding mechanism involves specific interactions with threonine 192 and aspartate 105 residues in the muscarinic receptor binding site [4]. These compounds exhibit binding affinities in the low nanomolar range (Ki = 14 nanomolar) and demonstrate functional selectivity for M1 versus M3 muscarinic receptors [4].

The conformational requirements for muscarinic receptor binding involve the tetrahydropyridine ring system adopting a specific three-dimensional arrangement that allows optimal interaction with the receptor binding pocket [4]. Molecular modeling studies indicate that the ester moiety of the tetrahydropyridine compound forms crucial interactions with threonine 192, while additional contacts with asparagine 382 contribute to enhanced potency and selectivity [4].

Fluorine-Induced Electronic Effects on Binding Affinity

The incorporation of fluorine atoms into the tetrahydropyridine scaffold profoundly influences binding affinity through multiple electronic mechanisms, including inductive effects, mesomeric contributions, and unique fluorine-specific interactions.

Inductive and Mesomeric Effects

Fluorine substitution at the 4-position of the tetrahydropyridine ring system exerts significant electronic effects that modulate binding affinity through both inductive and mesomeric mechanisms [5]. The strong electronegativity of fluorine (4.0 on the Pauling scale) creates substantial inductive effects that can extend several electron volts in magnitude, fundamentally altering the electronic structure of the parent compound [5].

The electronic effects of fluorine substitution demonstrate position-dependent variations in their impact on binding affinity [3]. Meta-fluorine substitution on phenyl rings attached to tetrahydropyridine scaffolds results in fourfold improvements in binding affinity, while para-fluorine substitution produces threefold enhancements [3]. These differential effects arise from the distinct electronic environments created by fluorine at different positions, with meta-substitution allowing for optimal mesomeric contributions while para-substitution primarily exerts inductive effects [3].

Orthogonal Multipolar Interactions

The fluorine atom participates in unique orthogonal multipolar interactions with protein backbone carbonyl groups, creating favorable carbon-fluorine···carbon-oxygen contacts that significantly enhance binding affinity [6]. These interactions occur at optimal distances of 2.8-3.2 Ångströms and involve specific geometric requirements that distinguish them from conventional hydrogen bonding [6].

Research on fluorinated protein-ligand complexes demonstrates that when fluorine atoms are positioned to form orthogonal multipolar carbon-fluorine···carbon-oxygen interactions, they contribute substantially to ligand binding affinity [6]. The geometric criteria for these interactions require specific angular relationships between the carbon-fluorine bond and the protein backbone carbonyl group, with deviations from optimal geometry resulting in reduced binding enhancement [6].

Entropic Contributions to Binding

Fluorine recognition in biological systems can be driven by entropic rather than enthalpic factors, as demonstrated in studies of fluoroacetyl-coenzyme A thioesterase [7]. The interaction of fluorinated substrates with hydrophobic residues in the binding site creates an entropic advantage through solvation effects and hydrophobic interactions [7]. This mechanism appears distinct from synthetic systems where fluorine typically confers enthalpic binding advantages through dipolar interactions [7].

The entropic contributions to fluorine binding involve the interaction of the carbon-fluorine group with hydrophobic residues, creating favorable solvation environments that lower the free energy of binding [7]. These effects are particularly pronounced when fluorine interacts with aromatic residues such as phenylalanine, where the hydrophobic nature of the fluorine atom contributes to favorable binding thermodynamics [7].

Electronic Structure Modifications

Fluorine substitution fundamentally alters the electronic structure of tetrahydropyridine compounds through modifications of molecular orbital energies and electron density distributions [8]. The presence of fluorine atoms affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, influencing the electronic properties that govern receptor binding [8].

The electronic structure changes induced by fluorine substitution include alterations in polarizability, band gap energies, and charge distribution patterns [8]. These modifications create distinct electronic environments that can enhance or diminish binding affinity depending on the specific receptor system and the positioning of the fluorine substituent [8].

Conformational Analysis of Tetrahydropyridine Scaffolds

The conformational properties of tetrahydropyridine scaffolds play a crucial role in determining their pharmacological activity, with specific conformational states being required for optimal receptor binding and biological activity.

Ring Conformation Preferences

The tetrahydropyridine ring system exhibits distinct conformational preferences that depend on the nature and position of substituents [9]. Unsubstituted tetrahydropyridine rings typically adopt a flattened boat conformation, characterized by specific puckering parameters that describe the three-dimensional arrangement of the ring atoms [9]. The puckering amplitude for tetrahydropyridine rings typically ranges from 0.6 to 0.7 Ångströms, with theta values around 85 degrees [9].

Fluorine substitution at the 4-position of the tetrahydropyridine ring influences the conformational preferences through electronic and steric effects [9]. The high electronegativity of fluorine creates favorable electrostatic interactions that can stabilize specific conformational states, while the small size of the fluorine atom minimizes steric hindrance [9]. These factors contribute to the tetrahydropyridine ring adopting a flattened boat conformation with the fluorine substituent occupying a pseudoaxial position [9].

Substituent Effects on Conformation

The presence of substituents at the 4-position of the tetrahydropyridine ring significantly influences the conformational behavior of the scaffold [10]. Crystal structure analyses reveal that 4-substituted tetrahydropyridine derivatives adopt distorted envelope conformations, with the carbon atom bearing the substituent exhibiting the greatest deviation from the mean plane of the ring [10].

The conformational impact of substituents depends on their electronic and steric properties [11]. Electron-withdrawing groups such as fluorine tend to stabilize conformations where the substituent adopts axial orientations, while electron-donating groups may favor equatorial positions [11]. The twisted boat conformation commonly observed in tetrahydropyrimidine derivatives demonstrates similar principles, with axial substituents being favored when electronic effects outweigh steric considerations [11].

Conformational Dynamics and Binding

The conformational flexibility of tetrahydropyridine scaffolds contributes to their ability to adapt to different receptor binding sites [12]. Molecular dynamics simulations reveal that tetrahydropyridine compounds can sample multiple conformational states, with the distribution of conformations being influenced by the local environment and binding partner [12].

The relationship between conformational dynamics and binding affinity is complex, with some degree of flexibility being beneficial for induced-fit binding mechanisms while excessive flexibility can result in entropic penalties [12]. The optimal balance between conformational rigidity and flexibility appears to be crucial for achieving high binding affinity and selectivity [12].

Intramolecular Interactions

The conformational preferences of tetrahydropyridine scaffolds are influenced by intramolecular interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions [10]. These interactions can stabilize specific conformational states and influence the overall three-dimensional shape of the molecule [10].

The presence of protecting groups such as the tert-butoxycarbonyl group in 1-tert-butoxycarbonyl-4-fluoro-1,2,3,6-tetrahydropyridine introduces additional conformational constraints through steric and electronic effects [10]. These constraints can influence the accessibility of binding sites and affect the overall pharmacological profile of the compound [10].

Crystallographic Conformational Analysis

X-ray crystallographic studies of tetrahydropyridine derivatives provide detailed insights into their preferred conformational states [13]. The crystal structures reveal that tetrahydropyridine rings commonly adopt half-chair conformations, with specific torsional angles that characterize the ring puckering [13]. The dihedral angles associated with the tetrahydropyridine ring typically range from -55 to +55 degrees, reflecting the dynamic nature of the ring system [13].

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Exact Mass

201.11650692 g/mol

Monoisotopic Mass

201.11650692 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types